4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine
Description
The compound 4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is a heterocyclic molecule featuring a pyridazine core substituted with a piperazine-morpholine moiety and a fused cyclopenta[d]pyrimidine system.
Properties
IUPAC Name |
4-[6-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-2-15-16(3-1)20-14-21-19(15)26-8-6-24(7-9-26)17-4-5-18(23-22-17)25-10-12-27-13-11-25/h4-5,14H,1-3,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPYCOQGPDBRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Structural Overview
The compound's structure is characterized by multiple heterocyclic rings, which contribute to its biological activity. The molecular formula is with a molecular weight of 381.5 g/mol. The IUPAC name is 4-[6-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅N₇O |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | GRFQHICKUSQFJU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that derivatives of cyclopenta[d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Enzymatic Inhibition : The compound may act as an inhibitor for certain kinases involved in cancer progression, which could be pivotal in developing targeted cancer therapies.
Neuropharmacological Activity
The compound has also been investigated for its neuropharmacological effects. Studies suggest potential applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Case Study 1 : A study on a similar piperazine derivative demonstrated a reduction in tumor size in xenograft models when administered at specific dosages.
- Case Study 2 : Another investigation focused on the compound's neuroprotective effects in animal models of Alzheimer's disease, showing improved cognitive function and reduced amyloid plaque formation.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
a) 2-Chloro-6-((3R,5S)-4-Methanesulfonyl-3,5-Dimethyl-Piperazin-1-ylmethyl)-4-Morpholin-4-yl-Thieno[3,2-d]Pyrimidine
- Structure: Contains a thieno[3,2-d]pyrimidine core instead of pyridazine, with a sulfonylated piperazine group and morpholine substituent .
- Key Differences: Core Heterocycle: Thieno-pyrimidine (sulfur-containing fused ring) vs. pyridazine (nitrogen-containing six-membered ring). Substituents: Methanesulfonyl and dimethyl groups on piperazine vs. cyclopenta[d]pyrimidine in the target compound.
- Synthesis : Prepared via multi-step reactions, including sulfonylation and chromatography, yielding a molecular ion [M+H]+ of 542.25 .
b) N-Oxide of 3-(2,6-Dichloro-3,5-Dimethoxy-Phenyl)-1-{6-[4-(4-Ethyl-Piperazin-1-yl)-Phenylamino]-Pyrimidin-4-yl}-1-Methyl-Urea
- Structure : Pyrimidine core with dichloro-dimethoxyphenyl and ethyl-piperazine groups, modified as an N-oxide .
- Key Differences :
- Core : Pyrimidine vs. pyridazine.
- Functional Groups : Urea and N-oxide functionalities absent in the target compound.
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
